An In-depth Technical Guide to 4-Benzyloxy-2-butanone
An In-depth Technical Guide to 4-Benzyloxy-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxy-2-butanone, a versatile ketone, serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic characteristics. Due to the limited publicly available information on its direct biological activities, this guide also explores the broader context of benzyloxy ketones and their potential relevance in drug development.
Chemical and Physical Properties
4-Benzyloxy-2-butanone is a colorless to light yellow liquid with a sweet, fruity odor. Its fundamental properties are summarized in the table below.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [2] |
| CAS Number | 6278-91-7 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 90-92 °C at 0.1 mmHg | [3] |
| Density | 1.027 g/mL at 20 °C | [1][3] |
| Flash Point | >113 °C | |
| Storage Temperature | 2-8 °C | [4] |
Synthesis of 4-Benzyloxy-2-butanone
A common method for the synthesis of 4-Benzyloxy-2-butanone involves the benzylation of 4-hydroxy-2-butanone. The following is a detailed experimental protocol adapted from established literature.
Materials and Equipment
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4-hydroxy-2-butanone
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Benzyl bromide
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Silver(I) oxide (Ag₂O)
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Anhydrous toluene
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Celite
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Silica gel
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Tetrahydrofuran (THF)
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Hexane
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Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
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Magnetic stirrer
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Rotary evaporator
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Chromatography column
Experimental Protocol
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, combine 4-hydroxy-2-butanone and anhydrous toluene.
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Addition of Reagents: Add freshly prepared silver(I) oxide to the mixture. While stirring vigorously, add benzyl bromide dropwise to the suspension.
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Reaction: Stir the reaction mixture at room temperature for 18-24 hours.
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Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filter cake with toluene.
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Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and tetrahydrofuran as the eluent.
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Characterization: The purified 4-Benzyloxy-2-butanone should be characterized by spectroscopic methods such as NMR and IR to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Benzyloxy-2-butanone.
Spectroscopic Analysis
While specific, detailed spectra for 4-Benzyloxy-2-butanone are not widely available in public databases, its structure allows for the prediction of its key spectroscopic features based on the functional groups present.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
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Benzyl Protons: A singlet around 4.5 ppm attributed to the two protons of the -CH₂- group attached to the oxygen and the phenyl group.
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Methylene Protons (adjacent to ether oxygen): A triplet around 3.6 ppm for the two protons of the -O-CH₂- group.
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Methylene Protons (adjacent to carbonyl): A triplet around 2.8 ppm for the two protons of the -CH₂-C=O group.
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Methyl Protons: A singlet around 2.1 ppm corresponding to the three protons of the acetyl group (-COCH₃).
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon: A signal in the downfield region, typically around 208 ppm.
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Aromatic Carbons: Multiple signals between 127-138 ppm.
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Benzyl Carbon: A signal around 73 ppm for the -CH₂- carbon of the benzyl group.
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Methylene Carbon (adjacent to ether oxygen): A signal around 68 ppm.
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Methylene Carbon (adjacent to carbonyl): A signal around 45 ppm.
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Methyl Carbon: A signal around 30 ppm.
Infrared (IR) Spectroscopy (Predicted)
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C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, characteristic of a ketone.
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C-O-C Stretch: An absorption in the region of 1100-1200 cm⁻¹.
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Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
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Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the cleavage of the benzyl group (m/z = 91) and the loss of the acetyl group.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing specific biological activities or signaling pathway interactions for 4-Benzyloxy-2-butanone. Research on structurally related benzyloxy ketones has explored their potential in various therapeutic areas, including their roles as intermediates in the synthesis of compounds with anticancer and anti-inflammatory properties.[5][6] However, without direct studies on 4-Benzyloxy-2-butanone, any discussion of its biological role remains speculative.
The general class of ketones, particularly ketone bodies, is known to influence various cellular signaling pathways, including those related to metabolism and neuroprotection.[7][8] These pathways often involve modulation of histone deacetylases (HDACs) and interactions with G-protein coupled receptors. It is plausible that synthetic ketones like 4-Benzyloxy-2-butanone could interact with similar targets, but this would require dedicated experimental investigation.
Logical Relationship of Presented Data
The following diagram illustrates the logical flow and interconnection of the information provided in this technical guide.
References
- 1. Page loading... [guidechem.com]
- 2. 4-(Benzyloxy)-2-butanone | 6278-91-7 | GAA27891 [biosynth.com]
- 3. 4-BENZYLOXY-2-BUTANONE | 6278-91-7 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketone bodies, glycolysis, and KATP channels in the mechanism of the ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
